Cas no 64657-21-2 (Isoforskolin)

Isoforskolin structure
Nome del prodotto:Isoforskolin
Isoforskolin Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Naphtho[2,1-b]pyran-1-one,6-(acetyloxy)-3-ethenyldodecahydro-5,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-,(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-
- 1H-Naphtho[2,1-b]pyran-1-one,6-(acetyloxy)-3-ethenyldodecahydro-5,10,10b-trihydroxy-3,4a,7,7,1...
- 1H-Naphtho[2,1-b]pyran-1-one,6-(acetyloxy)-3-ethenyldodecahydro-5,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-,(3R,4aR,5S,6S,6
- Coleonol B
- Isoforskolin
- [ "Isoforskolin" ]
- 6-Acetyl-7-deacetylforskolin
- [(3S,4Ar,5S,6S,10S,10aR,10bS)-3-ethenyl-5,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,
- (3R,4aR,5S,6S,10S,10aR,10bS)-5,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-3-vinyldodecahydro-1
- 6BETA-ACETOXY-8,13-EPOXY-1ALPHA,7BETA,9ALPHA-TRIHYDROXY-LABD-14-EN-11-ONE
- Excolabdone C
- MLSMR
- MLS000517267
- SMR000127420
- 1H-NAPHTHO(2,1-B)PYRAN-1-ONE, 6-(ACETYLOXY)-3-ETHENYLDODECAHYDRO-5,10,10B-TRIHYDROXY-3,4A,7,7,10A-PENTAMETHYL-, (3R-(3.ALPHA.,4A.BETA.,5.BETA.,6.BETA.,6A.ALPHA.,10.ALPHA.,10A.BETA.,10B.ALPHA.))-
- MS-27083
- acetic acid [(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5,10,10b-trihydroxy-1-keto-3,4a,7,7,10a-pentamethyl-3-vinyl-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] ester
- BDBM83744
- 64657-21-2
- HMS2267A05
- SCHEMBL4928148
- 6.BETA.-ACETOXY-8,13-EPOXY-1.ALPHA.,7.BETA.,9.ALPHA.-TRIHYDROXYLABD-14-EN-11-ONE
- [(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-3,4a,7,7,10a-pentamethyl-5,10,10b-tris(oxidanyl)-1-oxidanylidene-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] ethanoate
- 6beta-acetoxy-8,13-epoxy-1alpha,7beta,9alpha-trihydroxylabd-14-en-11-one
- HY-N6927
- CS-0027682
- CHEMBL1519619
- 256AFQ3YUN
- AKOS037514904
- REGID_for_CID_9549169
- UNII-256AFQ3YUN
- (3R,4aR,5S,6S,6aS,10S,10aR,10bS)-6-(Acetyloxy)-3-ethenyldodecahydro-5,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one
- Q27253921
- cid_9549169
- Isoforskolin (constituent of forskohlii) [DSC]
- AC-35072
- 1H-Naphtho(2,1-b)pyran-1-one, 6-(acetyloxy)-3-ethenyldodecahydro-5,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-, (3R-(3alpha,4abeta,5beta,6beta,6aalpha,10alpha,10abeta,10balpha))-
- [(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-5,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate
- Iso-Forskolin
- acetic acid [(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-5,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f][1]benzopyran-6-yl] ester
- FT-0775776
- DTXSID20433992
- AKOS032948624
- SCHEMBL8240684
- [(3R,4aR,5S,6S,10S,10aR,10bS)-3-ethenyl-5,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate
- Isoforskolin, analytical standard
-
- MDL: MFCD00078929
- Inchi: 1S/C22H34O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(28-12(2)23)17(26)21(22,7)29-19/h8,13,15-17,24,26-27H,1,9-11H2,2-7H3/t13-,15-,16?,17-,19+,20-,21+,22-/m0/s1
- Chiave InChI: CLOQVZCSBYBUPB-QHVJKYRVSA-N
- Sorrisi: O1[C@@](C([H])=C([H])[H])(C([H])([H])[H])C([H])([H])C([C@]2([C@@]1(C([H])([H])[H])[C@]([H])([C@]([H])(C1([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]([H])([C@@]12C([H])([H])[H])O[H])OC(C([H])([H])[H])=O)O[H])O[H])=O
Proprietà calcolate
- Massa esatta: 410.230453g/mol
- Carica superficiale: 0
- XLogP3: 1
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 7
- Conta legami ruotabili: 3
- Massa monoisotopica: 410.230453g/mol
- Massa monoisotopica: 410.230453g/mol
- Superficie polare topologica: 113Ų
- Conta atomi pesanti: 29
- Complessità: 747
- Conta atomi isotopi: 0
- Conto di stereocentri atomici definito: 7
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conteggio di unità legate in modo Covalent: 1
- Peso molecolare: 410.5
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.2±0.1 g/cm3
- Punto di ebollizione: 524.5±50.0 °C at 760 mmHg
- Punto di infiammabilità: 173.6±23.6 °C
- Indice di rifrazione: 1.552
- PSA: 113.29000
- LogP: 1.51990
- Pressione di vapore: 0.0±3.1 mmHg at 25°C
Isoforskolin Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- WGK Germania:3
- Codice categoria di pericolo: R21
- Istruzioni di sicurezza: S36
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R21
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
Isoforskolin Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | BP1546-50mg |
Isoforskolin |
64657-21-2 | 98% | 50mg |
$490 | 2023-09-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-262766B-10mg |
6-Acetyl-7-deacetylforskolin, |
64657-21-2 | 10mg |
¥3384.00 | 2023-09-05 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1520-1 mg |
Coleonol B |
64657-21-2 | 1mg |
¥2095.00 | 2022-04-26 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1520-5 mg |
Coleonol B |
64657-21-2 | 5mg |
¥6210.00 | 2022-04-26 | ||
Chengdu Biopurify Phytochemicals Ltd | BP1546-5mg |
Isoforskolin |
64657-21-2 | 98% | 5mg |
$85 | 2023-09-19 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0761-20mg |
Isoforskolin |
64657-21-2 | HPLC≥98% | 20mg |
¥1000元 | 2023-09-15 | |
ChemScence | CS-0027682-5mg |
Isoforskolin |
64657-21-2 | 5mg |
$686.0 | 2022-04-26 | ||
MedChemExpress | HY-N6927-5mg |
Isoforskolin |
64657-21-2 | ≥98.0% | 5mg |
¥3000 | 2024-07-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-262766-1 mg |
6-Acetyl-7-deacetylforskolin, |
64657-21-2 | 1mg |
¥323.00 | 2023-07-11 | ||
PhytoLab | 82566-50mg |
Isoforskolin |
64657-21-2 | ≥ 90.0 % | 50mg |
€1624.5 | 2023-10-25 |
Isoforskolin Letteratura correlata
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:64657-21-2)Isoforskolin

Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:64657-21-2)Isoforskolin

Purezza:99%/99%/99%
Quantità:25mg/50mg/100mg
Prezzo ($):177.0/438.0/622.0